molecular formula C22H20BrN3O3S B10902242 2-(3-bromophenoxy)-N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]acetohydrazide

Cat. No.: B10902242
M. Wt: 486.4 g/mol
InChI Key: DOWIROZNUYUZSM-DHRITJCHSA-N
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Description

2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a methoxy group, and a pyridylsulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 3-bromophenol with an appropriate halogenating agent to form the bromophenoxy intermediate.

    Introduction of the Methoxy Group: The intermediate is then reacted with a methoxy-substituted benzaldehyde under basic conditions to introduce the methoxy group.

    Formation of the Hydrazide: The final step involves the condensation of the intermediate with an acetohydrazide derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique reactivity profile makes it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromophenoxy and pyridylsulfanyl groups suggests potential interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenoxy)-N’~1~-((E)-1-{4-Methoxyphenyl}methylidene)acetohydrazide
  • 2-(3-Bromophenoxy)-N’~1~-((E)-1-{4-Methoxy-3-(methylthio)phenyl}methylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is unique due to the presence of the pyridylsulfanyl group. This moiety can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H20BrN3O3S/c1-28-20-9-8-16(11-17(20)15-30-22-7-2-3-10-24-22)13-25-26-21(27)14-29-19-6-4-5-18(23)12-19/h2-13H,14-15H2,1H3,(H,26,27)/b25-13+

InChI Key

DOWIROZNUYUZSM-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)CSC3=CC=CC=N3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)CSC3=CC=CC=N3

Origin of Product

United States

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